

Introduction: The Role of Fluorination in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 3,4-difluorobenzoate*

Cat. No.: B141348

[Get Quote](#)

Ethyl 3,4-difluorobenzoate (CAS No. 144267-96-9) is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.^[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This includes modulating metabolic stability, enhancing binding affinity to target proteins, and improving membrane permeability. As a versatile building block, **Ethyl 3,4-difluorobenzoate** provides a scaffold for introducing the crucial 3,4-difluorophenyl moiety into more complex molecular architectures.

This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed examination of the physical properties, spectroscopic profile, and safe handling of **Ethyl 3,4-difluorobenzoate**. It provides not only established data but also expert interpretation and a validated synthetic protocol, ensuring a comprehensive resource for laboratory professionals.

Section 1: Core Physicochemical Properties

The physical properties of **Ethyl 3,4-difluorobenzoate** are foundational to its application in synthesis. These parameters dictate appropriate reaction conditions, solvent selection, and purification strategies. While specific experimental data for some properties are not widely published, we can infer expected values based on its structure and comparison with closely related analogs.

Property	Value / Expected Value	Source / Rationale
CAS Number	144267-96-9	[2]
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[3] [4]
Molecular Weight	186.16 g/mol	[4]
Appearance	Colorless to light yellow liquid	
Boiling Point	Estimated: ~215-225 °C (at 760 mmHg)	Based on isomers and analogs. Ethyl 4-fluorobenzoate boils at 210 °C; increased fluorination typically raises the boiling point.
Density	Estimated: ~1.25 g/mL at 25 °C	Based on isomers. Ethyl 2,4-difluorobenzoate has a density of 1.222 g/mL. The 3,4-substitution pattern is expected to result in a slightly higher density.
Refractive Index (n ²⁰ /D)	Estimated: ~1.48 - 1.49	Based on isomers. Ethyl 2,4-difluorobenzoate is 1.473-1.477 and Ethyl 4-fluorobenzoate is 1.486.
Storage	Store at room temperature, sealed in a dry environment.	[2]

Expert Insight: The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This reduces the electron density of the aromatic system and influences the reactivity of the ester group. From a physical standpoint, the high electronegativity of fluorine increases intermolecular dipole-dipole interactions, which is why the boiling point and density are expected to be higher than that of the non-fluorinated parent compound, ethyl benzoate.

Section 2: Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **Ethyl 3,4-difluorobenzoate**. Below is a predicted spectroscopic profile based on fundamental principles, which serves as a benchmark for experimental verification.

Proton Nuclear Magnetic Resonance (¹H NMR)

- Ethyl Group Protons:
 - -O-CH₂- (Quartet): Expected around δ 4.3-4.4 ppm. The signal is split into a quartet by the adjacent methyl protons.
 - -CH₃ (Triplet): Expected around δ 1.3-1.4 ppm. The signal is split into a triplet by the adjacent methylene protons.
- Aromatic Protons (3H): The aromatic region will be complex due to proton-proton and proton-fluorine couplings.
 - H-2 (dd): Expected around δ 7.9 ppm. It will show coupling to H-6 and a smaller coupling to the fluorine at C-3.
 - H-5 (ddd): Expected around δ 7.8 ppm. It will show coupling to H-6 and the fluorines at C-3 and C-4.
 - H-6 (m): Expected around δ 7.2-7.3 ppm. This proton will exhibit complex splitting due to coupling with H-2, H-5, and the fluorine at C-4.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

- Carbonyl Carbon (-C=O): Expected around δ 164-165 ppm.
- Ethyl Group Carbons:
 - -O-CH₂-: Expected around δ 61-62 ppm.
 - -CH₃: Expected around δ 14 ppm.
- Aromatic Carbons: The aromatic carbons will appear as doublets or doublets of doublets due to C-F coupling.

- C-3 & C-4 (d): Large one-bond $^1J(C-F)$ coupling constants, typically >240 Hz.
- Other Aromatic Carbons: Smaller two- and three-bond C-F coupling constants will be observed.

Infrared (IR) Spectroscopy

- C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720 - 1730 cm^{-1} .
- Aromatic C=C Stretches: Medium intensity bands in the 1500 - 1600 cm^{-1} region.
- C-F Stretches: Strong, characteristic bands in the 1100 - 1300 cm^{-1} region.
- C-O Stretch (Ester): Strong bands around 1250 cm^{-1} and 1100 cm^{-1} .

Mass Spectrometry (MS)

- Molecular Ion (M^+): The molecular ion peak is expected at $m/z = 186.05$.
- Predicted $[M+H]^+$: High-resolution mass spectrometry should detect the protonated molecule at $m/z = 187.05652$.^[3]
- Key Fragmentation: A prominent fragment should correspond to the loss of the ethoxy group ($-OC_2H_5$), resulting in the 3,4-difluorobenzoyl cation at $m/z = 141$. Another common fragmentation is the loss of ethylene from the ethoxy group.

Section 3: Safety and Handling

Trustworthiness in laboratory practice begins with a thorough understanding of a compound's hazards. **Ethyl 3,4-difluorobenzoate** is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification:

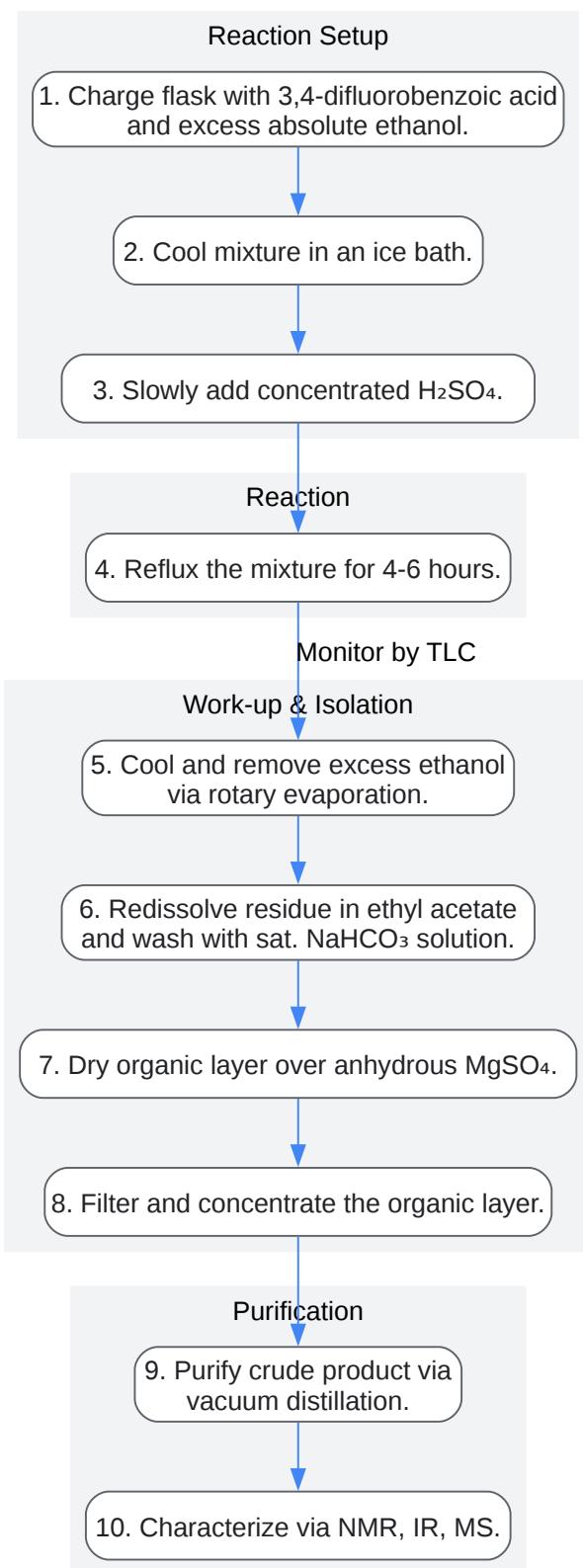
- Pictograms:
- Signal Word:Warning
- Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing vapors or mist.
 - P280: Wear protective gloves, eye protection, and face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Protocol:

- Engineering Controls: Always handle this compound in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for chemical waste disposal.
- First Aid:
 - Skin Contact: Immediately wash with soap and water.
 - Eye Contact: Flush with copious amounts of water for at least 15 minutes.
 - Inhalation: Move to fresh air.
 - Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

Section 4: Synthetic Protocol - Fischer-Speier Esterification


The most direct and reliable method for synthesizing **Ethyl 3,4-difluorobenzoate** is the Fischer-Speier esterification of 3,4-difluorobenzoic acid with ethanol, using a strong acid catalyst.^{[5][6]} This protocol is designed as a self-validating system, where the principles of chemical equilibrium are leveraged to ensure a high yield.

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.^[7] The key steps are:

- Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.
- Nucleophilic Attack: The lone pair on the oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
- Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
- Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.
- Deprotonation: The protonated carbonyl of the ester is deprotonated (often by another molecule of alcohol or the conjugate base of the catalyst) to regenerate the catalyst and yield the final ester product.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 3,4-difluorobenzoate**.

Step-by-Step Methodology (10 mmol scale)

- Reaction Setup:
 - To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorobenzoic acid (1.58 g, 10.0 mmol).
 - Add absolute ethanol (25 mL). Using ethanol as the solvent provides a large excess, which drives the reaction equilibrium towards the product, according to Le Châtelier's principle.^[7]
 - Place the flask in an ice-water bath and stir the suspension.
- Catalyst Addition:
 - Slowly and carefully add concentrated sulfuric acid (0.3 mL, ~5.5 mmol) dropwise to the stirring mixture. This is an exothermic process, and slow addition prevents excessive heating.
- Reaction:
 - Remove the ice bath and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.
 - Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
- Work-up:
 - Allow the reaction mixture to cool to room temperature.
 - Remove the excess ethanol under reduced pressure using a rotary evaporator.
 - Dissolve the oily residue in ethyl acetate (50 mL).
 - Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the remaining sulfuric acid and

unreacted carboxylic acid. Causality: This step is critical; the bicarbonate reacts with acid to form CO₂, so additions must be slow with frequent venting to release pressure.

- Wash the organic layer with brine (1 x 30 mL) to remove residual water and salts.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
- Purification:
 - Concentrate the filtrate on a rotary evaporator to yield the crude product.
 - Purify the crude liquid by vacuum distillation to obtain pure **Ethyl 3,4-difluorobenzoate**.
- Characterization:
 - Obtain the yield and characterize the final product using ¹H NMR, ¹³C NMR, IR, and MS to confirm its structure and purity against the predicted profile.

References

- PubChemLite. **Ethyl 3,4-difluorobenzoate** (C9H8F2O2).
- The Royal Society of Chemistry. Supporting information.
- Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). *Acta Crystallographica Section E: Crystallographic Communications*, 78(Pt 8), 753–760.
- The Royal Society of Chemistry. Supporting Information.
- Symax Laboratories Private Limited. Ethyl Difluorobenzoate.
- The Royal Society of Chemistry. Supporting information.
- PubChem. Ethyl 4-amino-3,5-difluorobenzoate.
- Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.
- PubChem. Ethyl 4-(difluoromethoxy)-3,5-difluorobenzoate.
- ChemBK. ethyl 2,4-difluorobenzoate.
- PubChem. Ethyl 3-amino-4-fluorobenzoate.
- Wikipedia. Fischer–Speier esterification.
- OperaChem. Fischer Esterification-Typical Procedures.
- The Royal Society of Chemistry. Supporting Information.

- ResearchGate. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Human Metabolome Database. ^1H NMR Spectrum (1D, 90 MHz, CDCl_3 , experimental) (HMDB0033967).
- Human Metabolome Database. ^{13}C NMR Spectrum (1D, 25.16 MHz, CDCl_3 , experimental) (HMDB0033967).
- PubChem. Ethyl 3,4-dihydroxybenzoate.
- Organic Chemistry Portal. Fischer Esterification.
- Odinity. Fischer Esterification.
- Chemistry LibreTexts. Fischer Esterification.
- NIST WebBook. Benzoic acid, 4-fluoro-, ethyl ester.
- Chem-Space. 3,4-Difluorobenzoic acid, 4-isopropylphenyl ester - Optional[^{13}C NMR].
- Organic Syntheses. ethyl 4-aminobenzoate.
- ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate.
- mzCloud. Ethyl benzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ETHYL 3,4-DIFLUOROBENZOATE | 144267-96-9 [chemicalbook.com]
- 2. 144267-96-9|Ethyl 3,4-difluorobenzoate|BLD Pharm [bldpharm.com]
- 3. PubChemLite - Ethyl 3,4-difluorobenzoate (C9H8F2O2) [pubchemlite.lcsb.uni.lu]
- 4. Ethyl 3,4-difluorobenzoate , 98% , 144267-96-9 - CookeChem [cookechem.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Introduction: The Role of Fluorination in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b141348#ethyl-3-4-difluorobenzoate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com